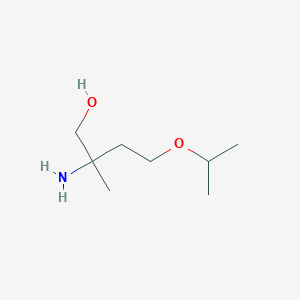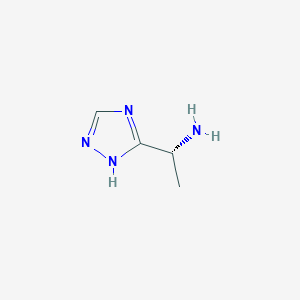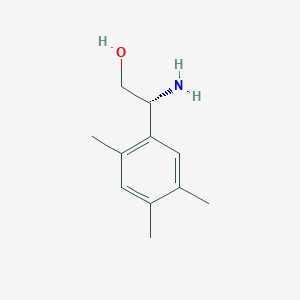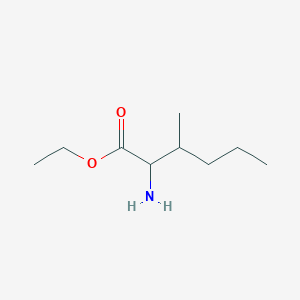![molecular formula C9H13NO4 B13614123 4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2,3-triol](/img/structure/B13614123.png)
4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2,3-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2,3-triol is a catecholamine compound characterized by the presence of a hydroxy-substituted aminoethyl side-chain and three hydroxyl groups on the benzene ring. It is a derivative of catecholamines, which are important biological molecules involved in neurotransmission and hormonal regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2,3-triol typically involves the hydroxylation of a precursor compound, followed by methylation of the amino group. One common method involves the use of catechol as a starting material, which undergoes hydroxylation and subsequent methylation to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, selective hydroxylation, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to its corresponding amine.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and reduced catecholamines.
Substitution: Ethers, esters, and other substituted derivatives.
Scientific Research Applications
4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2,3-triol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying catecholamine chemistry.
Biology: Investigated for its role in neurotransmission and as a biomarker for certain diseases.
Medicine: Explored for its potential therapeutic effects in treating conditions related to catecholamine imbalance.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as adrenergic receptors. It acts as a neurotransmitter and hormone, modulating various physiological processes including heart rate, blood pressure, and metabolic pathways. The hydroxyl groups play a crucial role in its binding affinity and activity at the receptor sites .
Comparison with Similar Compounds
Similar Compounds
Adrenaline (Epinephrine): Shares a similar structure but with different hydroxylation patterns.
Noradrenaline (Norepinephrine): Lacks the methyl group on the aminoethyl side-chain.
Dopamine: Contains only two hydroxyl groups on the benzene ring
Uniqueness
4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,2,3-triol is unique due to its specific hydroxylation pattern and methylation, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its role in various physiological processes make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H13NO4 |
|---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2,3-triol |
InChI |
InChI=1S/C9H13NO4/c1-10-4-7(12)5-2-3-6(11)9(14)8(5)13/h2-3,7,10-14H,4H2,1H3 |
InChI Key |
QQYIFKKIWGZHCT-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(C1=C(C(=C(C=C1)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















